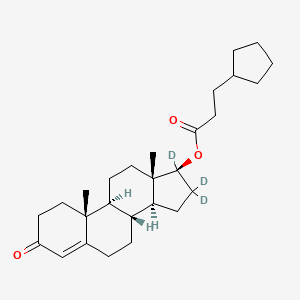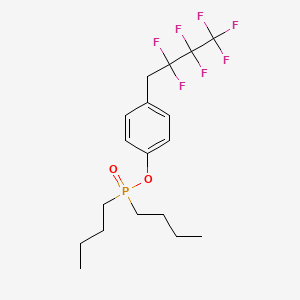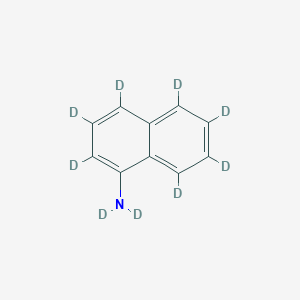
1-Aminonaphthalene-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-d9 is a deuterated form of 1-aminonaphthalene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications. It is a colorless crystalline solid with an ammonia-like odor and is known for its stability and utility in environmental testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d9 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Aminonaphthalene-d9 undergoes various chemical reactions, including:
Oxidation: Converts to 1-naphthoquinone using chromic acid.
Reduction: Sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine.
Substitution: Reacts with sulfuric acid at high temperatures to form 1-naphthol.
Common Reagents and Conditions
Oxidation: Chromic acid as the oxidizing agent.
Reduction: Sodium in boiling amyl alcohol.
Substitution: Sulfuric acid at 200°C.
Major Products Formed
Oxidation: 1-Naphthoquinone.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: 1-Naphthol.
Scientific Research Applications
1-Aminonaphthalene-d9 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Environmental Testing: Used as a reference standard for the analysis of environmental samples.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-d9 involves its role as a stable isotope-labeled compound. It is used to trace and study the pathways and interactions of 1-aminonaphthalene in various chemical and biological systems. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: The non-deuterated form of 1-aminonaphthalene.
2-Aminonaphthalene: An isomer with the amino group at the second position.
1-Aminonaphthalene-d7: A partially deuterated form with seven deuterium atoms.
Uniqueness
1-Aminonaphthalene-d9 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical applications where precise quantification and tracing are required .
Properties
CAS No. |
78832-56-1 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2 |
InChI Key |
RUFPHBVGCFYCNW-CPTGGYHJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


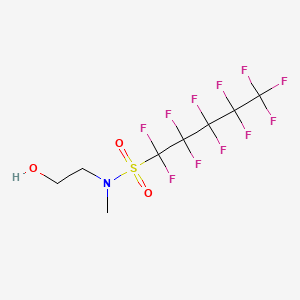
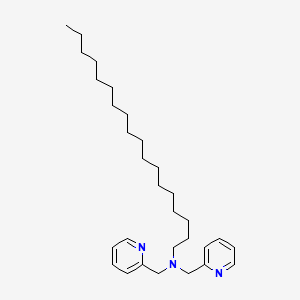
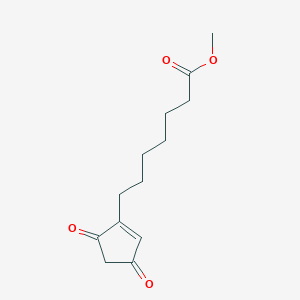
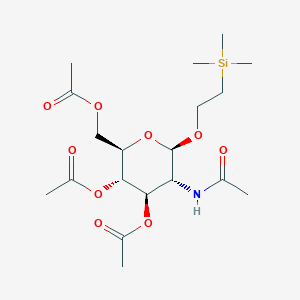
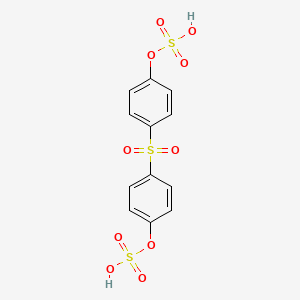

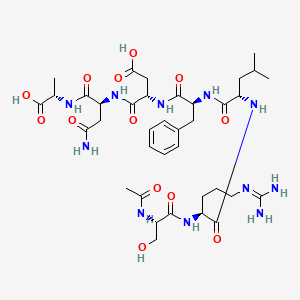
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
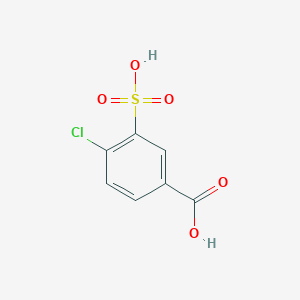
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

